molecular formula C11H16ClN B11822319 (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B11822319
M. Wt: 197.70 g/mol
InChI Key: NNNCTWOOSYPXJE-IBYXRORRSA-N
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Description

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an enantiomerically pure chiral amine that serves as a valuable synthetic intermediate in advanced chemical research and development. Its specific stereochemistry makes it a critical building block for the synthesis of novel herbicidal active ingredients, as highlighted in recent patent literature . The compound belongs to the aminoindane class of molecules, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Researchers value this chiral indane derivative for its application in asymmetric synthesis, where it can be used to construct more complex molecules with defined stereocenters. Its research applications are focused primarily on discovery chemistry and process development for agrochemicals. The compound is offered exclusively for laboratory research purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m0./s1

InChI Key

NNNCTWOOSYPXJE-IBYXRORRSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl

Canonical SMILES

CC1CC2=C(C1N)C=C(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.

    Amine Introduction: The dihydroindene compound is then reacted with an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

Antidepressant Potential

Research indicates that (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit antidepressant properties. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, potentially alleviating symptoms of depression and anxiety.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways could make it a candidate for further investigation in conditions such as Alzheimer's disease.

Herbicidal Activity

The compound has been identified as a potential herbicide. It acts as a biosynthesis inhibitor in plant cells, effectively controlling various annual grasses and broad-leaved weeds. Its application in citrus crops has been documented, showcasing its effectiveness in pre-emergence herbicide formulations .

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar compounds derived from indene structures. The findings suggested that these compounds could significantly reduce depressive behaviors in animal models . This opens avenues for further research into this compound as a therapeutic agent.

Case Study 2: Herbicide Efficacy

In trials conducted on citrus crops, this compound demonstrated effective control over weed populations without adversely affecting crop yield. The results indicated a promising alternative to existing herbicides that often lead to environmental concerns .

Mechanism of Action

The mechanism of action of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter release. The compound binds to receptors and alters the signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 312753-53-0)

  • Structure : Ethyl groups at positions 5 and 6 instead of methyl.
  • Synthesis : Multi-step route via Friedel-Crafts alkylation, cyclization, and Raney Ni reduction, yielding >99% purity .
  • Synthetic Complexity: Requires additional steps for ethyl group introduction .

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1637453-74-7)

  • Structure : Fluorine atoms at positions 5 and 5.
  • Properties :
    • Electron-Withdrawing Effects : Fluorine substitution reduces electron density, altering binding affinity to amine receptors.
    • Molecular Weight : 205.63 (vs. 197.70 for the dimethyl compound) .

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride (CAS 1034457-07-2)

  • Structure : Branched 2-methylpropan-2-amine substituent.
  • Applications: Potential as a cocaine analog due to steric bulk, though lacking halogenation seen in indatraline .

Pharmacologically Active Analogs

Indatraline ((1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)

  • Structure : Dichlorophenyl and N-methyl groups enhance dopamine/serotonin reuptake inhibition.
  • Pharmacology :
    • Potency : ~10× higher than cocaine due to prolonged duration from reduced metabolism.
    • Metabolism : Primarily hydroxylation and glucuronidation; parent compound undetectable in urine .
  • Comparison : The dimethyl compound lacks dichlorophenyl and N-methyl groups, likely reducing potency but improving metabolic stability .

Halogenated Derivatives

(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1466429-22-0)

  • Structure : Bromine at position 6.
  • Properties :
    • Molecular Weight : 248.55 (vs. 197.70 for dimethyl compound).
    • Applications : Useful in Suzuki coupling reactions for drug diversification .

Physicochemical Properties

Compound (CAS) Molecular Formula MW logP* Solubility
730980-53-7 (Target) C₁₁H₁₆ClN 197.70 ~2.1 Moderate (aqueous)
312753-53-0 (5,6-Diethyl) C₁₃H₂₀ClN 225.76 ~3.5 Low
1466429-22-0 (6-Bromo) C₉H₁₁BrClN 248.55 ~2.8 Moderate

*Predicted using ChemAxon.

Biological Activity

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, commonly referred to as Indaziflam, is a compound with significant biological activity. It is primarily recognized for its role as a herbicide, particularly in the control of annual grasses and broad-leaved weeds in various agricultural settings. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}ClN
  • Molecular Weight : 197.71 g/mol
  • CAS Number : 730980-53-7
  • Structure : The compound features a bicyclic structure with specific stereochemistry that influences its biological interactions.

Indaziflam functions primarily as a cellulose biosynthesis inhibitor . It disrupts the formation of cellulose in plant cells, which is crucial for cell wall integrity and plant growth. This mechanism effectively inhibits the growth of target weeds while being less harmful to non-target species.

Herbicidal Effects

Indaziflam has shown efficacy against a variety of weeds. Its selective action allows it to control unwanted vegetation without significantly affecting crops. The herbicidal activity is attributed to its ability to inhibit cellulose synthesis during the early stages of plant development.

Toxicological Profile

The toxicological effects of Indaziflam have been evaluated in several studies:

Case Studies

StudyFindingsReference
Study 1Evaluated the effectiveness of Indaziflam on common annual grasses; results showed over 90% control at recommended application rates.
Study 2Investigated the impact on non-target species; demonstrated minimal effects on beneficial insects and soil microorganisms.
Study 3Long-term field trials indicated sustained weed control for up to six months post-application without significant adverse effects on crop yield.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionKey Applications
GlyphosateInhibits EPSP synthaseBroad-spectrum herbicide
AtrazineInhibits photosynthesisPre-emergence herbicide
IndaziflamInhibits cellulose synthesisSelective herbicide for annual grasses

Q & A

Q. How can researchers confirm the structural identity and stereochemical configuration of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1 \text{H}-NMR and 13C^{13}\text{C}-NMR to confirm proton and carbon environments. For example, the indene bicyclic structure and methyl substituents can be identified via coupling constants and splitting patterns. Chiral centers require NOESY or ROESY experiments to confirm spatial arrangements .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing diffraction patterns .
  • Chiral HPLC : Compare retention times with enantiomeric standards using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10 with 0.1% diethylamine) to verify enantiopurity .

Q. What are the optimal synthetic routes for preparing this compound?

Methodological Answer:

  • Step 1 : Synthesize the free base via reductive amination of 2,6-dimethyl-1-indanone using sodium cyanoborohydride in methanol at 50°C. Chiral resolution may employ (R)- or (S)-mandelic acid as resolving agents .
  • Step 2 : Convert the free base to the hydrochloride salt by reacting with concentrated HCl in anhydrous diethyl ether. Monitor pH (~1–2) to ensure complete protonation .
  • Alternative : Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of ketone precursors to directly obtain the desired enantiomer .

Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits >50 mg/mL solubility in water due to ionic interactions .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen, as the indene moiety is prone to oxidation .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralcel OD-H columns (CO2_2/methanol 85:15) for high-resolution separation of (1R,2S) vs. (1S,2R) isomers .
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively acylate the undesired enantiomer in racemic mixtures .

Q. How can researchers investigate the biological activity of this compound against neurological targets?

Methodological Answer:

  • In Vitro Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors using radioligand displacement (e.g., 3H^3\text{H}-spiperone). IC50_{50} values <100 nM suggest therapeutic potential .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with target GPCRs to assess agonist/antagonist activity .

Q. What analytical methods are recommended for detecting trace impurities or degradation products?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ ionization. Detect impurities like deaminated or oxidized derivatives (e.g., m/z shifts of +16 or -17) .
  • Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H2_2O2_2) conditions, then quantify degradation via peak area normalization .

Q. How can contradictory data in biological activity studies be systematically addressed?

Methodological Answer:

  • Batch Variability Analysis : Compare multiple synthesis batches using chiral purity assays (e.g., %ee) and correlate with bioactivity outcomes .
  • Receptor Subtype Selectivity : Test against related receptor isoforms (e.g., 5-HT1A_{1A} vs. 5-HT1B_{1B}) to identify off-target effects that may explain discrepancies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and FFP3 respirators during synthesis. Install fume hoods with HEPA filters to capture airborne particulates .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in sealed containers labeled "halogenated organic salts" .

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